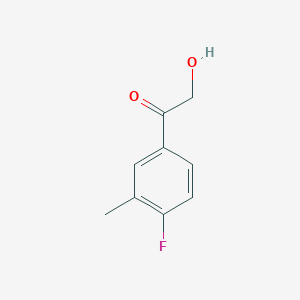

4'-Fluoro-3'-methyl-2-hydroxyacetophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C9H9FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,11H,5H2,1H3 |

InChI Key |

IDWBFAMAXGRBOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CO)F |

Origin of Product |

United States |

Derivatization and Analogue Synthesis Via 4 Fluoro 3 Methyl 2 Hydroxyacetophenone

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group in 4'-Fluoro-3'-methyl-2-hydroxyacetophenone is a prime site for a multitude of chemical reactions, enabling the synthesis of a broad spectrum of derivatives. These transformations, including condensation reactions, reductions, and carbon-carbon bond-forming reactions, are fundamental in expanding the chemical space accessible from this starting material.

Condensation Reactions with Hydroxylamine (B1172632) for Oxime Formation

The ketone functionality of this compound can readily undergo condensation reactions with hydroxylamine (NH₂OH) to yield the corresponding oxime. This reaction is a classic transformation of ketones and aldehydes, providing a pathway to compounds with altered electronic and steric properties. The resulting oxime, this compound oxime, incorporates a C=N-OH functional group in place of the original carbonyl.

The synthesis typically involves the reaction of the parent acetophenone (B1666503) with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or a hydroxide (B78521) salt, to neutralize the liberated hydrochloric acid. The general reaction is depicted below:

Figure 1: General scheme for the formation of this compound oxime.

Figure 1: General scheme for the formation of this compound oxime.This transformation is significant as oximes themselves are valuable intermediates in organic synthesis, capable of undergoing further reactions such as the Beckmann rearrangement to form amides.

Reduction to Corresponding Alcohol Products

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-(4-fluoro-3-methyl-2-hydroxyphenyl)ethanol. This conversion of a ketone to an alcohol is a fundamental transformation that can be achieved using various reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

The general reaction is as follows:

Figure 2: Reduction of this compound to its corresponding alcohol.

Figure 2: Reduction of this compound to its corresponding alcohol.This reduction introduces a new chiral center into the molecule, opening up possibilities for the synthesis of enantiomerically pure compounds. The resulting alcohol can serve as a precursor for further functionalization, such as esterification or etherification reactions.

Aldol (B89426) Condensation for Chalcone (B49325) Derivatives

One of the most significant applications of this compound in derivatization is its use in the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, to synthesize chalcones. Chalcones are α,β-unsaturated ketones that serve as important precursors for various flavonoids and other heterocyclic compounds.

In this reaction, this compound is reacted with a variety of aromatic aldehydes in the presence of a base, typically an aqueous solution of potassium hydroxide or sodium hydroxide. The base abstracts a proton from the methyl group of the acetophenone, generating a nucleophilic enolate which then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol addition product yields the chalcone.

A study detailed the synthesis of new chalcones from 4-fluoro-3-methyl acetophenone and various aromatic aldehydes. mdpi.com The general reaction scheme is presented below:

Figure 3: Synthesis of chalcone derivatives from this compound.

Figure 3: Synthesis of chalcone derivatives from this compound.The following table summarizes the synthesis of some chalcone derivatives from 4-fluoro-3-methyl acetophenone and different aromatic aldehydes, as reported in the literature. mdpi.com

| Aldehyde Reactant | Resulting Chalcone Product Name |

| Benzaldehyde | 1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(4-fluoro-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | 1-(4-fluoro-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Table 1: Examples of Chalcones Synthesized from 4-Fluoro-3-methyl acetophenone.

Enaminone Formation

Enaminones are versatile intermediates in organic synthesis, characterized by the N-C=C-C=O conjugated system. They can be synthesized from acetophenones by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The reaction of this compound with DMF-DMA would be expected to yield the corresponding enaminone, (E)-3-(dimethylamino)-1-(4-fluoro-3-methyl-2-hydroxyphenyl)prop-2-en-1-one.

This transformation involves the initial reaction of the ketone's enol or enolate form with DMF-DMA, followed by the elimination of methanol. The presence of the ortho-hydroxyl group may influence the reaction, potentially requiring protection prior to the reaction.

The general synthetic route is depicted as follows:

Figure 4: General scheme for the synthesis of an enaminone from this compound.

Figure 4: General scheme for the synthesis of an enaminone from this compound.Enaminones are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, due to their ability to react with a range of nucleophiles. tsijournals.com

Synthesis of Fused and Heterocyclic Systems

The structural features of this compound, particularly the ortho-hydroxyacetyl group, make it an excellent precursor for the synthesis of fused heterocyclic systems like benzo[b]furans and benzothiophenes.

Preparation of Benzo[b]furans and Thiophenes

Benzo[b]furans:

Several synthetic strategies can be employed to construct the benzo[b]furan ring system from 2-hydroxyacetophenones. One common method involves the reaction of the 2-hydroxyacetophenone (B1195853) with an α-halo ketone, followed by an intramolecular Williamson ether synthesis and subsequent cyclization. For instance, reacting this compound with a compound like 2-bromo-1-phenylethanone in the presence of a base would lead to the formation of a 2,3-disubstituted benzo[b]furan.

Another approach involves the initial conversion of the acetophenone to a chalcone, as described in section 3.1.3. The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form a flavone (B191248), which is a type of benzo[b]furan derivative. Various reagents, including iodine in the presence of a base, can effect this transformation.

A general representation of benzo[b]furan synthesis from a 2-hydroxyacetophenone is shown below:

![General synthesis of a benzo[b]furan from a 2-hydroxyacetophenone.](https://i.imgur.com/example.png) Figure 5: A general route to benzo[b]furans from 2-hydroxyacetophenones.

Figure 5: A general route to benzo[b]furans from 2-hydroxyacetophenones.Benzothiophenes:

The synthesis of benzothiophenes from acetophenones can be achieved through various methods, with the Gewald reaction being a prominent example for the construction of aminothiophenes, which can be further modified. The Gewald reaction involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org While this would lead to a highly substituted thiophene (B33073) ring, it demonstrates the utility of the ketone functionality in forming the thiophene ring.

A more direct approach to the benzo[b]thiophene core from a related precursor could involve the conversion of the hydroxyl group to a thiol, followed by intramolecular cyclization.

Cyclization Reactions to Form Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal and agricultural chemistry, can be efficiently achieved using this compound as a precursor. A common synthetic strategy involves the condensation of the acetophenone with a hydrazine (B178648) derivative. nih.gov This reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to yield the pyrazole ring.

One established method involves a two-step process where the acetophenone is first condensed with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate. This intermediate is then reacted with hydrazine to generate the final pyrazole product. galchimia.com The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. For instance, the initial condensation can be carried out in dimethylformamide (DMF) at elevated temperatures, followed by the addition of hydrazine in the same solvent. galchimia.com

Another approach involves the Claisen condensation of the o-hydroxyacetophenone with a carboxylic acid ester to produce a 1,3-dicarbonyl compound. This intermediate can then be cyclized with hydrazine to form the pyrazole. nih.gov The choice of hydrazine (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) allows for the introduction of various substituents at the N1 position of the pyrazole ring, providing a route to a library of diverse pyrazole analogues. nih.govchim.it The presence of the fluorine and methyl groups on the phenyl ring of the starting material is retained in the final pyrazole products, offering a scaffold for further functionalization.

| Starting Material | Reagents | Product Class | Reference |

| This compound | 1. DMADMF, 2. Hydrazine | Pyrazole Derivatives | galchimia.com |

| This compound | 1. Carboxylic acid ester, 2. Hydrazine | Pyrazole Derivatives | nih.gov |

Generation of Chromone (B188151) and Chromene Derivatives

Chromones and their reduced counterparts, chromenes, are significant bicyclic heterocyclic compounds found in many natural products and synthetic molecules with diverse biological activities. ijrpc.comnih.gov The synthesis of these scaffolds often utilizes o-hydroxyacetophenones like this compound as key building blocks. acs.org

A prevalent method for synthesizing chromones involves the Baker-Venkataraman rearrangement. In this process, the o-hydroxyacetophenone is first acylated, and the resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone yields the chromone ring system. ijrpc.com Alternatively, a Claisen ester condensation can be employed to form the intermediate 1,3-dicarbonyl compound. ijrpc.com

The synthesis of chroman-4-ones, which can be precursors to chromones, can be achieved through a base-mediated aldol condensation of the 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.org This reaction can be efficiently carried out using microwave irradiation, leading to the formation of the chroman-4-one core in a single step. acs.org Further modifications, such as dehydrogenation, can convert the chroman-4-one to the corresponding chromone.

Chromene derivatives, specifically 2-amino-4H-chromenes, can be synthesized via a fluorogenic Michael addition of a C-H activated compound like dimedone to a dicyano alkene derived from a BODIPY dye. nih.gov While this specific example does not directly use this compound, the general principle of constructing the chromene ring through multi-component reactions involving a phenol (B47542) derivative is a well-established strategy.

| Starting Material | Reaction Type | Product Class | Key Features |

| This compound | Baker-Venkataraman Rearrangement | Chromones | Involves acylation, base-catalyzed rearrangement, and acid-catalyzed cyclization. |

| 2'-Hydroxyacetophenone | Base-mediated Aldol Condensation | Chroman-4-ones | One-step synthesis with an aldehyde, often facilitated by microwave irradiation. |

Formation of Triazole-Containing Compounds via Cycloaddition

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, and they are prominent scaffolds in medicinal chemistry and materials science. researchgate.netfrontiersin.org The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is the most common method for the synthesis of 1,2,3-triazoles. nih.gov To incorporate a triazole moiety using this compound, the acetophenone would first need to be functionalized with either an azide or an alkyne group.

For instance, the hydroxyl group of the acetophenone could be alkylated with a propargyl halide to introduce a terminal alkyne. This alkyne-functionalized acetophenone can then undergo a cycloaddition reaction with an organic azide to form the 1,4-disubstituted 1,2,3-triazole ring. Conversely, the acetophenone could be modified to contain an azide group, which would then react with an alkyne.

The synthesis of 1,2,4-triazoles can be achieved through the reaction of nitrile imines with trifluoroacetonitrile. mdpi.com While this method does not directly involve an acetophenone, it highlights a cycloaddition strategy for forming a different triazole isomer. The key to synthesizing triazole derivatives from this compound lies in the strategic introduction of the necessary functional groups for the cycloaddition reaction.

Synthesis of Dihydropyrimidine-2(1H)-thione Derivatives

Dihydropyrimidin-2(1H)-ones and their thione analogues (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological properties. sci-hub.senih.gov The most well-known method for their synthesis is the Biginelli reaction, a one-pot, three-component condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. sci-hub.se

To synthesize dihydropyrimidine-2(1H)-thione derivatives from this compound, the acetophenone would first need to be converted into a suitable β-dicarbonyl compound. This can be achieved through a Claisen condensation with an appropriate ester. The resulting β-diketone can then participate in the Biginelli reaction with an aldehyde and thiourea. The reaction is typically catalyzed by an acid and can be performed under various conditions, including solvent-free and microwave-assisted methods. sci-hub.seresearchgate.net

The choice of aldehyde and the β-dicarbonyl component allows for the introduction of diversity at different positions of the dihydropyrimidine (B8664642) ring. The fluorinated and methylated phenyl group from the original acetophenone would be incorporated into the final product, providing a unique substitution pattern.

| Reaction Type | Reactants | Product Class |

| Biginelli Reaction | β-Dicarbonyl compound, Aldehyde, Thiourea | Dihydropyrimidine-2(1H)-thiones |

| Claisen Condensation | This compound, Ester | β-Dicarbonyl compound (intermediate) |

Flavanol Synthesis through Chalcone Intermediates

Flavanols are a subclass of flavonoids characterized by a hydroxyl group at the 3-position of the C-ring. nih.gov Their synthesis often proceeds through chalcone intermediates. iajps.cominnovareacademics.in Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. iajps.cominnovareacademics.in

In this context, this compound can be reacted with various substituted aromatic aldehydes in the presence of a base, such as aqueous potassium hydroxide in ethanol (B145695), to yield the corresponding chalcones. researchgate.net These chalcones, which are α,β-unsaturated ketones, can then undergo cyclization to form the flavanone (B1672756) scaffold. nih.gov

The conversion of the chalcone to a flavanol involves an oxidative cyclization step. Depending on the reaction conditions and reagents used, this can lead to the formation of flavones, which can then be further modified to introduce the 3-hydroxyl group, or in some cases, the flavanol can be formed more directly. nih.gov The diversity of the final flavanol products is determined by the choice of the aromatic aldehyde used in the initial Claisen-Schmidt condensation.

Fluorinated 3-Aminobenzofuran Synthesis

Fluorinated 3-aminobenzofurans are a class of heterocyclic compounds with potential applications in medicinal chemistry. nih.govlboro.ac.uk A tandem SNAr-cyclocondensation strategy has been developed for their synthesis. nih.govlboro.ac.uk This method involves the reaction of a polyfluorinated benzonitrile (B105546) with an α-hydroxycarbonyl compound in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govlboro.ac.uk

To apply this to this compound, the acetophenone would first need to be converted to an α-hydroxyacetophenone derivative. This can be achieved through various methods, such as α-bromination followed by hydrolysis. The resulting α-hydroxy-4'-fluoro-3'-methyl-2-hydroxyacetophenone could then react with a suitable polyfluorinated benzonitrile. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) at one of the fluorine-substituted positions of the benzonitrile, followed by an intramolecular cyclocondensation to form the benzofuran (B130515) ring. The amino group at the 3-position would originate from the nitrile group of the starting benzonitrile.

Formation of Schiff Bases and Metal Complexes

Schiff bases, also known as imines or azomethines, are formed by the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). scispace.comscience.gov this compound, with its ketone functionality, can react with a variety of primary amines to form the corresponding Schiff bases. arpgweb.com The reaction is typically carried out in a suitable solvent like ethanol, often with heating under reflux. arpgweb.com

The resulting Schiff bases are versatile ligands that can coordinate with various metal ions to form stable metal complexes. scispace.comarpgweb.comnih.gov The presence of the hydroxyl group ortho to the imine nitrogen in Schiff bases derived from 2-hydroxyacetophenones allows for the formation of chelate rings with metal ions, enhancing the stability of the complexes. arpgweb.com A wide range of metal ions, including those from the transition series (e.g., Cu(II), Ni(II), Co(II), Zn(II)), can be used to form these complexes. arpgweb.comscience.gov

The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt in an appropriate solvent. The stoichiometry of the reaction can be controlled to obtain complexes with different ligand-to-metal ratios. The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free Schiff base ligand, including different colors, solubilities, and reactivities. arpgweb.comscience.gov

| Compound Class | Synthesis Method | Key Features |

| Schiff Bases | Condensation of this compound with a primary amine | Formation of an imine (>C=N-) bond. |

| Metal Complexes | Reaction of a Schiff base ligand with a metal salt | Coordination of the metal ion to the Schiff base, often forming a chelate ring. |

Polymerization and Polychelate Synthesis

The structural features of this compound, specifically the presence of a phenolic hydroxyl group and a reactive acetyl group, render it a promising monomer for polymerization and a precursor for chelating ligands. These functionalities provide sites for building polymeric chains and for coordinating with metal ions to form polychelates.

One of the primary methods for polymerizing phenolic compounds is through condensation reactions, often with aldehydes such as formaldehyde (B43269). In a manner analogous to the synthesis of phenol-formaldehyde resins, this compound can be expected to undergo polycondensation. The reaction would likely proceed via electrophilic aromatic substitution, where formaldehyde, activated by an acidic or basic catalyst, forms methylene (B1212753) bridges between the aromatic rings of the monomer units.

The substitution pattern on the aromatic ring of this compound will influence the polymerization process. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The methyl group is a weakly activating ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director. The positions available for electrophilic attack on the ring are C-5' and C-1'. The C-5' position is activated by the hydroxyl and methyl groups, making it a likely site for the formation of a methylene bridge.

The resulting polymer would possess a backbone of repeating this compound units linked by methylene groups. The properties of this polymer, such as its thermal stability, solubility, and mechanical strength, would be dictated by the degree of polymerization and the nature of the cross-linking.

The 2-hydroxyacetophenone moiety is a well-known bidentate chelating ligand, capable of coordinating with a variety of metal ions through the hydroxyl oxygen and the carbonyl oxygen. By incorporating this chelating unit into a polymer chain, a polychelate can be synthesized. Polychelates are macromolecules that contain repeating units of a ligand coordinated to one or more metal ions. These materials often exhibit interesting magnetic, optical, and catalytic properties.

A common strategy for synthesizing polychelates from 2-hydroxyacetophenone derivatives involves the initial formation of a polymer containing the chelating units, followed by the introduction of metal ions. For instance, the polymer derived from the polycondensation of this compound with formaldehyde can be treated with a metal salt (e.g., Cu(II), Ni(II), Co(II) acetates) in a suitable solvent to form the corresponding polychelate.

Alternatively, a monomeric ligand derived from this compound can be synthesized and then polymerized with a metal ion. For example, the oxime of this compound can be prepared by reacting the ketone with hydroxylamine. This oxime can then act as a ligand that can be polymerized in the presence of metal ions to form a polychelate.

The table below summarizes potential polymerization and polychelate synthesis pathways starting from this compound.

| Reaction Type | Reactants | Potential Product | Key Features |

| Polycondensation | This compound, Formaldehyde | Phenolic-type resin | Methylene-bridged polymer backbone; potential for cross-linking. |

| Polychelate Formation (Post-polymerization) | Polymer from polycondensation, Metal Salt (e.g., Cu(OAc)₂) | Metal-containing polymer | Metal ions coordinated to the 2-hydroxyacetophenone units of the polymer. |

| Polychelate Formation (Direct Polymerization) | This compound oxime, Metal Salt | Coordination polymer | Polymer chain formed through metal-ligand coordination bonds. |

Investigation of Substituent Effects on Derivatization Pathways

The derivatization of this compound is significantly influenced by the electronic and steric effects of its substituents: the fluoro, methyl, hydroxyl, and acetyl groups. These effects modulate the reactivity of the aromatic ring, the hydroxyl group, and the acetyl group, thereby directing the course of various derivatization reactions.

The electronic effects of the substituents play a crucial role in determining the reactivity of the aromatic ring towards electrophilic substitution.

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. This makes the ring more susceptible to electrophilic attack.

Methyl Group (-CH₃): The methyl group is a weakly activating group that donates electron density to the ring through an inductive effect, further enhancing its reactivity.

Fluoro Group (-F): The fluoro group exhibits a dual electronic effect. It is an inductively withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic substitution. However, it is also a resonance-donating group, which directs incoming electrophiles to the ortho and para positions. The inductive effect generally dominates, making the fluoro group a deactivating ortho-, para-director.

Acetyl Group (-COCH₃): The acetyl group is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position.

The interplay of these electronic effects dictates the regioselectivity of derivatization reactions on the aromatic ring. For instance, in reactions like nitration or halogenation, the incoming electrophile is most likely to attack the C-5' position, which is strongly activated by the hydroxyl and methyl groups and is para to the hydroxyl group.

Steric hindrance arising from the substituents can also influence derivatization pathways. The methyl group at the C-3' position and the acetyl group at the C-1' position can sterically hinder reactions at the adjacent hydroxyl group and the ortho positions on the ring. For example, in reactions involving the hydroxyl group, such as etherification or esterification, the proximity of the bulky acetyl group may reduce the reaction rate compared to an unsubstituted 2-hydroxyacetophenone.

Similarly, the steric bulk of the methyl group can influence the approach of reagents to the C-2' and C-4' positions of the aromatic ring.

The reactivity of the acetyl group is also modulated by the substituents on the aromatic ring. The electron-donating hydroxyl and methyl groups can slightly increase the electron density on the carbonyl carbon, potentially making it less electrophilic. Conversely, the electron-withdrawing fluoro group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can influence the rates and outcomes of reactions such as aldol condensations, reductions, and the formation of imines and oximes.

The table below summarizes the expected effects of the substituents on various derivatization pathways of this compound.

| Reaction Type | Reactive Site | Substituent Effects | Expected Outcome |

| Electrophilic Aromatic Substitution | Aromatic Ring (C-5') | Activating effects of -OH and -CH₃ dominate. | Favorable reaction at the C-5' position. |

| O-Alkylation / O-Acylation | Hydroxyl Group | Steric hindrance from the adjacent acetyl group. | Potentially slower reaction rates compared to less substituted phenols. |

| Aldol Condensation | Acetyl Group (α-protons) | Electronic effects on the carbonyl carbon and acidity of α-protons. | The acidity of the α-protons and the electrophilicity of the carbonyl are influenced by the ring substituents. |

| Oxime/Imine Formation | Carbonyl Carbon | Electronic effects of ring substituents on the electrophilicity of the carbonyl carbon. | The electron-withdrawing fluoro group may enhance the reactivity towards nucleophiles. |

Dear User,

Following your request, a comprehensive search was conducted to gather spectroscopic data for the chemical compound This compound . The aim was to populate the detailed article structure you provided, focusing on its NMR and vibrational spectroscopy characterization.

Despite extensive searches using the compound name and targeted chemical identifiers, no specific experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), or Raman spectroscopy data for this compound could be located in the available scientific literature and chemical databases.

The searches did yield data for structurally related compounds, including:

4'-Fluoro-2'-hydroxyacetophenone (B74785)

4-Fluoro-3-methyl-acetophenone

Chalcones derived from 4-fluoro-3-methyl-acetophenone

However, your instructions strictly require that the article focuses solely on "this compound" and does not introduce information from other compounds. To adhere to these precise instructions and maintain scientific accuracy, the requested article cannot be generated at this time due to the absence of specific data for the target molecule.

Providing speculative data or using information from related isomers would not meet the stringent requirements of your request. Should published spectroscopic data for this compound become available in the future, this task can be revisited.

We apologize for any inconvenience this may cause.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

No published high-resolution mass spectrometry (HRMS) data for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone is currently available. This technique would be essential for confirming its elemental composition by providing a highly accurate mass-to-charge ratio measurement. The theoretical exact mass for the neutral molecule [M] with the formula C₉H₉FO₂ is 168.0587 u.

Detailed studies on the electron ionization mass spectrometry (EI-MS) and the resulting fragmentation pattern of this compound have not been reported. Analysis of such data would provide critical insights into the molecule's structure and stability by identifying characteristic fragment ions, such as those resulting from alpha-cleavage of the acetyl group or other cleavages of the aromatic ring.

Single Crystal X-ray Diffraction Studies for Solid-State Structure

There are no available reports on the single-crystal X-ray diffraction analysis of this compound in the scientific literature. This type of study is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Without crystallographic data, the specific conformation of the molecule, including bond lengths, bond angles, and torsion angles, remains undetermined.

The nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl and carbonyl groups or other potential packing forces within the crystal lattice, has not been experimentally determined for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Published UV-Vis absorption spectra for this compound are not available. Such spectra would reveal information about the electronic transitions within the molecule and identify the wavelengths of maximum absorbance (λmax), which are characteristic of its chromophoric system.

Elemental Analysis Data for this compound Not Currently Available in Publicly Accessible Research

A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental data for the elemental analysis of this compound. While the molecular formula for this compound is established as C₉H₉FO₂, and its theoretical elemental composition can be calculated, detailed research findings presenting the results of experimental elemental analysis for compositional verification are not presently available.

Elemental analysis is a crucial technique in the characterization of chemical compounds, providing quantitative information on the elemental composition of a sample. This process involves the combustion of the compound, followed by the measurement of the resulting combustion products to determine the percentage by mass of each element present. The experimental results are then compared with the theoretically calculated values to confirm the purity and empirical formula of the synthesized compound.

For this compound, the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements (Carbon, Hydrogen, Fluorine, and Oxygen). However, without published experimental data from techniques such as combustion analysis, a comparative verification of the compound's composition cannot be presented.

Further research and publication in peer-reviewed scientific journals would be required to provide the specific experimental data necessary for a detailed discussion and tabular representation of the elemental analysis of this compound.

Theoretical and Computational Investigations of 4 Fluoro 3 Methyl 2 Hydroxyacetophenone

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental tools for understanding the molecular properties of a compound from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict various characteristics of molecules like 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. For substituted acetophenones, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are frequently used to balance computational cost and accuracy. scielo.org.boresearchgate.net

Geometry Optimization and Molecular Structure Prediction

The first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a substituted hydroxyacetophenone, this process would identify key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for a Hypothetical Optimized Geometry of this compound Note: This table is illustrative and not based on published data for the specific compound.

| Parameter | Typical Predicted Value Range | Description |

|---|---|---|

| C=O Bond Length | 1.25 - 1.27 Å | Length of the carbonyl double bond. |

| O-H Bond Length | 0.96 - 0.98 Å | Length of the hydroxyl group bond. |

| C-F Bond Length | 1.34 - 1.36 Å | Length of the carbon-fluorine bond. |

| C-C (Aromatic) | 1.39 - 1.41 Å | Average length of bonds within the phenyl ring. |

| O···H Distance | 1.60 - 1.80 Å | Distance of the intramolecular hydrogen bond. |

| C-C-O Angle | 118° - 122° | Angle of the acetyl group. |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Electronic structure analysis provides insight into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters Note: This table is illustrative and not based on published data for the specific compound.

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| Egap (LUMO-HOMO) | Energy Gap | 3.0 to 5.0 |

| Ionization Potential (I) | ≈ -EHOMO | 5.0 to 7.0 |

| Electron Affinity (A) | ≈ -ELUMO | 1.0 to 3.0 |

Prediction and Scaling of Vibrational Spectra

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, harmonic vibrational frequencies are calculated. These calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, they are uniformly scaled using recommended scale factors for the specific level of theory used. nih.gov For instance, frequencies calculated at the B3LYP/6-311++G** level are often scaled by a factor of ~0.967. ekb.eg

This analysis allows for the assignment of specific vibrational modes (e.g., C=O stretch, O-H stretch, C-F stretch) to the bands observed in experimental spectra. researchgate.net

Analysis of Internal Coordinates and Normal Modes

A normal mode of vibration is a collective, synchronous motion of atoms in a molecule. libretexts.orgyoutube.com A molecule with N atoms has 3N-6 normal modes (for non-linear molecules). youtube.com The analysis involves defining a set of internal coordinates (bond stretches, angle bends, and torsions) and then determining how they contribute to each calculated normal mode. researchgate.net This is quantified by the Potential Energy Distribution (PED), which provides a detailed assignment for each vibrational frequency, clarifying whether a mode is a pure stretch or bend, or a complex mixture of motions. ekb.egresearchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jchps.comnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For a compound like this compound, docking studies would involve selecting a relevant protein target and using software to predict how the compound fits into the protein's binding site. The simulation assesses the steric and energetic favorability of different binding poses. nih.govbohrium.com

Computational Assessment of Binding Affinity

A key output of molecular docking is the binding affinity, often expressed as a docking score in units of kcal/mol. plos.org This score estimates the free energy of binding for the ligand-receptor complex. A more negative score typically indicates a stronger and more stable interaction. nih.gov The assessment involves evaluating various interactions:

Hydrogen Bonds: The hydroxyl and carbonyl groups of the acetophenone (B1666503) are prime candidates for forming hydrogen bonds with amino acid residues in the receptor.

Hydrophobic Interactions: The methyl group and the phenyl ring can form favorable hydrophobic interactions.

Halogen Bonds: The fluorine atom could potentially form halogen bonds with electron-donating atoms in the binding site.

The binding affinity provides a quantitative measure to rank different compounds and predict their potential biological activity in silico. nih.govplos.org

Identification of Key Interacting Residues and Binding Modes

This area of study typically involves molecular docking simulations where the compound (ligand) is placed into the binding site of a biological target, such as a protein or enzyme. The goal is to predict the preferred orientation of the ligand and identify the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) to stabilize the complex. This analysis is crucial for understanding a compound's potential biological activity. However, no studies detailing the docking of this compound into any specific protein target or identifying its key interacting residues are available.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the step-by-step pathway of chemical reactions. These studies can map the energy landscape of a reaction, identify transition states and intermediates, and calculate activation energies. This provides insight into reaction kinetics and feasibility. For this compound, there are no published computational studies that elucidate its reaction mechanisms, such as its synthesis, degradation, or metabolic pathways.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves identifying the stable three-dimensional shapes (conformers) a molecule can adopt through the rotation of its single bonds. A Potential Energy Surface (PES) map illustrates the energy of the molecule as a function of its geometric parameters, highlighting the low-energy (stable) and high-energy (transitional) states.

For related compounds like 4'-Fluoro-2'-hydroxyacetophenone (B74785), studies have shown that the conformation is heavily influenced by a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. This interaction locks the acetyl group in a planar arrangement with the phenyl ring. While it is highly probable that this compound exhibits a similar stable, planar conformation due to this same hydrogen bond, a specific Potential Energy Surface map or detailed computational conformational analysis for this methyl-substituted variant is not available in the literature.

Charge Distribution and Electronic Effects (e.g., Mulliken's Charge Analysis, Fukui Indices)

Understanding the distribution of electrons within a molecule is fundamental to predicting its reactivity.

Mulliken's Charge Analysis is a method used to estimate the partial atomic charges on each atom in a molecule, indicating which sites are electron-rich (nucleophilic) or electron-poor (electrophilic).

Fukui Indices are derived from conceptual DFT and are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

While these analyses have been performed for a wide array of organic molecules, specific computational results detailing the Mulliken charges or Fukui indices for the atoms within this compound have not been published. Such data would provide quantitative insight into how the fluoro, methyl, hydroxyl, and acetyl substituents collectively influence the electronic properties and reactivity of the aromatic ring and its functional groups.

Reaction Mechanisms and Reactivity Studies of 4 Fluoro 3 Methyl 2 Hydroxyacetophenone

Mechanistic Pathways of Carbonyl Reactions

The carbonyl group is the primary site of reactivity in 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, undergoing a variety of reactions typical of ketones.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, occurring between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and other biologically significant compounds. iajps.com For this compound, the reaction proceeds with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. iajps.commagritek.com

The mechanism, under basic conditions, involves the following steps:

Enolate Formation: The hydroxide ion (OH⁻) acts as a base, abstracting an acidic α-hydrogen from the methyl group of the acetophenone (B1666503) to form a resonance-stabilized enolate. magritek.com

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone intermediate. magritek.com

Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated ketone, known as a chalcone (B49325). magritek.com

This condensation has been specifically utilized to synthesize new chalcones from 4-fluoro-3-methyl-acetophenone and various aromatic aldehydes. iajps.com The reaction is typically conducted in ethanol (B145695) and left overnight at room temperature before processing. iajps.com

Substituted acetophenones exhibit rich photochemical reactivity upon exposure to ultraviolet (UV) light. studyraid.com These reactions are dictated by the nature of their low-lying excited triplet states, which can be of the n,π* or π,π* type. bohrium.comacs.org The specific substituents on the aromatic ring influence the energy levels and characteristics of these states, thereby affecting the reaction pathways. bohrium.com

Photoenolization: Ortho-alkyl phenylketones are known to undergo photoenolization. sciepub.com In the case of this compound, the presence of the ortho-hydroxyl group and the adjacent methyl group on the acetyl moiety allows for the potential formation of a photoenol. This process involves the intramolecular transfer of a hydrogen atom from the methyl group to the carbonyl oxygen, forming a transient enol species. The Norrish type II reaction is a standard method for generating acetophenone enols. sciepub.com

Photoreduction: In the presence of a hydrogen-atom donor like 2-propanol, substituted acetophenones can undergo photoreduction. bohrium.com The reactivity in this process is correlated with the nature of the lowest-lying triplet state. Acetophenone itself, with a low-lying 3[n,r] state, is easily photoreduced. bohrium.com Substituents can alter the relative energies of the 3[n,π] and 3[π,π*] states, thereby modifying the photoreactivity. For instance, methyl-substituted acetophenones have shown photoreactivity comparable to the parent acetophenone. bohrium.com

Factors such as the wavelength of light, the solvent used, and the presence of oxygen can significantly influence the outcomes of these photochemical reactions. studyraid.com

The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents.

A common laboratory method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), which can effectively reduce the ketone to the corresponding alcohol. guidechem.com

Furthermore, enzymatic reductions offer a stereoselective route. Studies on related p-substituted acetophenone derivatives using 3α-hydroxysteroid dehydrogenase (3α-HSD) from rat liver have shown that the electronic nature of the substituents plays a crucial role. The presence of an electron-withdrawing group on the benzene (B151609) ring significantly enhances the rate of reduction to the corresponding (S)-alcohols. nih.gov

Regioselectivity and Stereoselectivity in Derivatization

Selectivity is a critical aspect of the derivatization of complex molecules like this compound.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. For example, in electrophilic aromatic substitution reactions, the existing fluoro, methyl, and hydroxyl groups will direct incoming electrophiles to specific positions on the aromatic ring.

Stereoselectivity describes the preferential formation of one stereoisomer over others.

In reactions such as the hydroboration-oxidation of an alkene derivative, both regioselectivity (leading to an anti-Markovnikov alcohol) and stereoselectivity (resulting from syn-addition of the H and OH groups) are observed. chemrxiv.org Similarly, when the carbonyl group of this compound is reduced, a new chiral center is created at the carbonyl carbon. The use of chiral reducing agents or enzymatic methods can lead to the preferential formation of one enantiomer over the other, demonstrating stereoselectivity. nih.gov The existing substituents and their spatial arrangement can influence the approach of reagents, thereby dictating the stereochemical outcome of such reactions.

Role of Substituents (Fluoro, Methyl, Hydroxyl) on Reactivity

The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. This property is modulated by the electronic effects (both inductive and resonance) of the ring substituents.

Fluoro Group: Located at the 4'-position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+R). The net result is an increase in the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is consistent with findings that electron-withdrawing substituents generally increase the rate of reactions involving nucleophilic attack on the carbonyl group. nih.govcdnsciencepub.com

Methyl Group: Positioned at the 3'-position, the methyl group is electron-donating through a positive inductive effect (+I) and hyperconjugation. This effect slightly counteracts the electron-withdrawing effect of the fluorine, increasing electron density in the ring.

Hydroxyl Group: The ortho-hydroxyl group at the 2'-position has a dual role. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+R). Its position allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. researchgate.netresearchgate.net This hydrogen bonding can influence the conformation of the molecule and decrease the basicity of the carbonyl oxygen, which in turn can affect reaction kinetics. researchgate.nettru.ca

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Carbonyl Electrophilicity |

|---|---|---|---|---|

| Fluoro | 4' (para) | -I (Withdrawing) | +R (Donating, weak) | Increase |

| Methyl | 3' (meta) | +I (Donating) | N/A (Hyperconjugation) | Decrease |

| Hydroxyl | 2' (ortho) | -I (Withdrawing) | +R (Donating, strong) | Complex (Donating effect on ring, H-bonding with carbonyl) |

Steric Hindrance Considerations

Steric hindrance in this compound primarily arises from the spatial arrangement of the acetyl group and the methyl group on the benzene ring. These groups can influence the molecule's reactivity by impeding the approach of reagents to nearby functional groups.

The methyl group at the 3'-position and the acetyl group at the 1'-position can create a crowded environment around the adjacent 2'-hydroxyl group. This crowding may hinder reactions that require nucleophilic attack at the carbonyl carbon or reactions involving the hydroxyl group itself. For instance, in the synthesis of Schiff-base ligands derived from 2-hydroxyacetophenone (B1195853), difficulties have been reported when using bulkier amines, a challenge attributed to the steric effect of the methyl group on the imine carbon. mdpi.com This suggests that the reactivity of this compound in similar condensation reactions would be sensitive to the size of the incoming nucleophile. The effectiveness of a nucleophile's access to the carbonyl carbon can be significantly affected by the size of the groups surrounding it.

Intramolecular Hydrogen Bonding Effects on Conformation and Reactivity

A significant feature of 2'-hydroxyacetophenone (B8834) and its derivatives is the presence of a strong intramolecular hydrogen bond between the hydrogen of the 2'-hydroxyl group and the oxygen of the acetyl group. nih.govresearchgate.netresearchgate.net This interaction is also prominent in this compound, profoundly influencing its conformation and reactivity.

This hydrogen bond results in the formation of a stable, planar, six-membered pseudo-ring. nih.gov The planarity enforced by this bond locks the conformation of the molecule, reducing the rotational freedom of the hydroxyl and acetyl groups. This conformational rigidity can decrease the reactivity of both the hydroxyl and carbonyl groups, as they are less available for intermolecular interactions.

Crystallographic studies on the closely related 4'-fluoro-2'-hydroxyacetophenone (B74785) provide precise measurements of this hydrogen bond, confirming its significance in determining the molecular structure. nih.govresearchgate.net

| Interaction (D—H⋯A) | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O—H⋯O | 0.857 | 1.76 | 2.554 | 154 |

D = Donor atom (Oxygen of the hydroxyl group); H = Hydrogen; A = Acceptor atom (Oxygen of the carbonyl group); Å = Angstroms; ° = Degrees.

Tandem Reaction Sequences (e.g., S_NAr-cyclocondensation)

This compound serves as a valuable precursor in tandem reaction sequences for the synthesis of more complex heterocyclic structures, such as flavones. innovareacademics.in A common and effective route is the Claisen-Schmidt condensation followed by an oxidative cyclization. innovareacademics.in

This two-step sequence begins with the base-catalyzed reaction of the 2'-hydroxyacetophenone derivative with an aromatic aldehyde. This step, a Claisen-Schmidt condensation, forms a 2'-hydroxychalcone (B22705) intermediate. innovareacademics.in Following the formation of the chalcone, an oxidative cyclization is induced, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in During this step, the chalcone undergoes an intramolecular cyclization and subsequent oxidation to yield the final flavone (B191248) product. innovareacademics.in

Claisen-Schmidt Condensation: this compound reacts with an aromatic aldehyde in the presence of a base (e.g., KOH) to form the corresponding 2'-hydroxychalcone.

Oxidative Cyclization: The intermediate chalcone is then treated with an oxidizing system (e.g., I2/DMSO) to facilitate cyclization and aromatization, forming the flavone ring system. innovareacademics.in

This tandem approach is a cornerstone in flavonoid synthesis, allowing for the construction of the core flavone skeleton from readily available acetophenone precursors. innovareacademics.innih.govkoreascience.kr

Baeyer-Villiger Oxidation (as a chemical transformation)

The Baeyer-Villiger oxidation is a well-established chemical transformation that converts ketones into esters using peroxyacids or other oxidants. wikipedia.orgorganicchemistrytutor.com In the case of aryl ketones like this compound, this reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, leading to the formation of a phenyl acetate (B1210297) derivative. organic-chemistry.org

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. For acetophenones, the aryl group typically migrates in preference to the methyl group. organic-chemistry.org The electronic nature of the substituents on the aromatic ring influences this migratory aptitude; electron-donating groups on the aryl ring enhance its ability to migrate. researchgate.net

Research on the biological Baeyer-Villiger oxidation of the closely related compound, 4'-fluoro-2'-hydroxyacetophenone, by whole cells of Pseudomonas fluorescens ACB provides a clear example of this transformation. nih.govoup.comresearchgate.net The study, which utilized ¹⁹F NMR, demonstrated that 4'-fluoro-2'-hydroxyacetophenone is converted to 4-fluorocatechol. nih.govoup.comresearchgate.net This product is formed via the initial oxidation to 4'-fluoro-2'-hydroxyphenyl acetate, which is then rapidly hydrolyzed. oup.com

| Substrate | System | Major Product |

|---|---|---|

| 4'-Fluoroacetophenone | Whole cells of P. fluorescens ACB | 4-Fluorophenol |

| 4'-Fluoro-2'-hydroxyacetophenone | Whole cells of P. fluorescens ACB | 4-Fluorocatechol |

| Fluorinated Acetophenones | Purified 4'-hydroxyacetophenone (B195518) monooxygenase (HAPMO) | Corresponding Fluorophenyl Acetates |

This enzymatic transformation highlights the susceptibility of the this compound scaffold to Baeyer-Villiger type oxidations, a reaction of significant utility in organic synthesis. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Function as Key Chemical Building Blocks for Complex Organic Molecules

The strategic placement of reactive sites on the 4'-Fluoro-3'-methyl-2-hydroxyacetophenone scaffold makes it an ideal starting material for the construction of intricate molecular architectures. The hydroxyl and ketone functionalities serve as handles for a variety of chemical transformations, while the fluorine and methyl groups can influence the electronic properties and steric interactions of the molecule and its derivatives.

One of the primary applications of this compound is in the Claisen-Schmidt condensation reaction, where it reacts with various aromatic aldehydes to form chalcones. nih.govipindexing.comiajps.com These chalcones, which are α,β-unsaturated ketones, are themselves important intermediates in the synthesis of a diverse array of biologically active compounds. iajps.commdpi.com The presence of the fluorine atom in the chalcone (B49325) structure can significantly enhance the biological efficacy of the final products. derpharmachemica.com

Precursor for Fluorinated Heterocyclic Compounds

This compound serves as a crucial precursor for the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their unique biological activities. The chalcones derived from this acetophenone (B1666503) are particularly useful in this regard.

For instance, the reaction of these chalcones with hydrazine (B178648) derivatives leads to the formation of fluorinated pyrazolines, a class of five-membered heterocyclic compounds. nih.govnih.gov Dihydropyrazole derivatives synthesized from 4'-fluoro-2'-hydroxychalcones have shown notable biological activities. nih.gov Furthermore, these chalcones are key precursors in the synthesis of other biologically important heterocycles such as benzothiazepines and flavones. mdpi.com The incorporation of the fluoro-methyl-hydroxy-phenyl moiety into these heterocyclic systems can modulate their pharmacological profiles.

Scaffold for the Development of Agrochemical Research Compounds

The unique structural features of this compound make it an attractive scaffold for the development of novel agrochemical research compounds. While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, the broader class of fluorinated aromatic ketones is recognized for its importance in this field. studylib.netchemimpex.com

The introduction of fluorine into agrochemical candidates can enhance their efficacy, metabolic stability, and binding affinity to target enzymes or receptors. derpharmachemica.com Research into the biological activities of derivatives of 2-hydroxyacetophenone (B1195853) has shown potential for applications such as nematicides, suggesting that derivatives of this compound could be explored for similar or other crop protection applications.

Intermediates in the Design and Synthesis of Pharmaceutical Research Scaffolds

In the pharmaceutical industry, this compound and its derivatives are valuable intermediates in the design and synthesis of new drug candidates. The compound's structure provides a foundation for building molecules with potential therapeutic applications, particularly in the areas of anti-inflammatory and analgesic agents. studylib.netchemimpex.com

Research has demonstrated that chalcones synthesized from 4'-fluoro-2'-hydroxyacetophenone (B74785) can be converted into dihydropyrazole derivatives that exhibit significant analgesic and anti-inflammatory properties. nih.govresearchgate.net The fluorinated chalcones themselves have also been investigated as potential pharmaceutical intermediates due to their diverse biological activities. nih.gov The ability to readily synthesize these complex molecules makes this compound a key component in the drug discovery pipeline.

Role in the Synthesis of Novel Polymeric Ligands and Photoactive Materials

While direct applications are still an emerging area of research, the reactive functional groups of this compound present opportunities for its use in the synthesis of novel polymeric ligands and photoactive materials. The hydroxyl and ketone groups can be modified to introduce polymerizable moieties or to act as coordination sites for metal ions.

The synthesis of Schiff base ligands from 2-hydroxyacetophenone derivatives is a well-established method for creating ligands capable of forming stable complexes with various metals. arpgweb.comscience.govmdpi.comresearchgate.netasianpubs.org By analogy, this compound could be used to prepare fluorinated Schiff base ligands, which could then be incorporated into polymeric structures to create functional materials with applications in catalysis or sensing.

Furthermore, the chalcones derived from this acetophenone possess a conjugated π-system, which is a key feature for photoactive materials. Chalcones have been investigated for their fluorescent properties and potential use in bioimaging. nih.gov The introduction of a fluorine atom can influence the photophysical properties of these molecules, opening avenues for the development of new photoactive materials. researchgate.net

Contributions to New Material Development (e.g., polymers, coatings)

The incorporation of fluorine into polymers is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy, which are highly sought after in the development of new materials like high-performance polymers and coatings. mdpi.comstudylib.netdntb.gov.uarsc.orgresearchgate.net While the direct polymerization of this compound is not a common approach, it can be chemically modified to create functionalized monomers.

These monomers, containing the fluoro-methyl-hydroxy-phenyl moiety, could then be polymerized or copolymerized to create new fluorinated polymers with tailored properties. routledge.comdtic.milmdpi.com For example, the hydroxyl group could be esterified with acrylic acid to form a polymerizable monomer. The resulting polymers could find applications in specialized coatings, films, and other advanced materials where the unique combination of properties imparted by the fluorine and other functional groups is advantageous. studylib.netdntb.gov.ua

Q & A

Basic: What are the recommended methods for synthesizing 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in laboratory settings?

A common approach involves Fries rearrangement , where a phenolic ester precursor undergoes acid- or Lewis acid-catalyzed rearrangement to yield hydroxyacetophenone derivatives. For example, analogous compounds like 5-chloro-4-fluoro-2-hydroxyacetophenone were synthesized via Fries rearrangement of 4-chloro-3-fluorophenol derivatives under controlled conditions (e.g., using AlCl₃ or POCl₃ as catalysts) . Optimization includes temperature control (0–25°C), solvent selection (DMF or chloroform), and purification via recrystallization or column chromatography.

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Key analytical techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., fluoro and methyl groups) and aromatic proton splitting patterns. For example, downfield shifts in hydroxyl (~10–12 ppm) and carbonyl (~190–210 ppm) regions are critical .

- Mass Spectrometry (DART-MS or ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Quantifies purity (>95% threshold for most studies) using reverse-phase columns and UV detection at λ ~254 nm .

Advanced: How does the substitution pattern (fluoro and methyl groups) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing fluoro group at the 4'-position enhances electrophilicity of the carbonyl carbon, favoring nucleophilic attack. Conversely, the 3'-methyl group introduces steric hindrance, potentially slowing reactions at the ortho position. Computational modeling (DFT) or kinetic studies comparing derivatives (e.g., 4'-fluoro vs. non-fluoro analogs) can quantify these effects. For example, fluorinated acetophenones exhibit faster acylation rates in SN₂ reactions compared to methoxy-substituted analogs .

Advanced: What strategies can address discrepancies in reported spectroscopic data for this compound?

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 3',5'-dimethoxy-4'-hydroxyacetophenone, where δ 6.5–7.5 ppm aromatic signals are well-documented) .

- Isotopic labeling : Use ¹⁸O or ²H labeling to resolve ambiguities in hydroxyl or methyl group assignments .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related fluorinated acetophenones .

Advanced: What are the implications of the compound’s solubility profile in selecting solvents for kinetic studies?

This compound is lipophilic due to its aromatic and alkyl groups, showing solubility in chloroform, DCM, and DMSO but limited solubility in water . For kinetic assays:

- Use polar aprotic solvents (e.g., DMSO) to enhance solubility without nucleophilic interference.

- Avoid protic solvents (e.g., methanol) if studying acid-catalyzed reactions to prevent competing solvolysis.

Application: How is this compound utilized in studying enzyme inhibition or microbial activity?

Fluorinated acetophenones are explored as enzyme inhibitors (e.g., cytochrome P450) due to their ability to mimic natural substrates. For instance:

- Antifungal activity : Analogous compounds like 2',6'-dihydroxy-4'-methoxyacetophenone inhibit fungal growth by disrupting cell membrane synthesis, validated via MIC assays against Candida spp. .

- Kinetic studies : The compound’s stability under physiological pH (tested via UV-Vis spectroscopy) makes it suitable for time-dependent inhibition assays .

Advanced: What computational tools are effective in predicting synthetic pathways for this compound?

Friedel-Crafts acylation of 3-methyl-4-fluorophenol with acetyl chloride.

Selective fluorination via halogen exchange (Halex reaction) on pre-functionalized intermediates .

These tools prioritize routes with high atom economy (>70%) and minimal protecting group use .

Basic: What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.